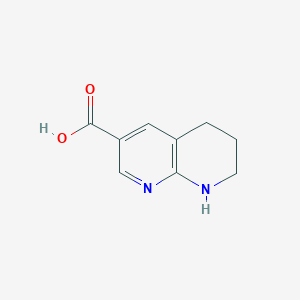![molecular formula C23H26N4O4S B2833274 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689761-60-2](/img/structure/B2833274.png)
3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including compounds like 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one and others, have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. Research indicates these compounds exhibit significant inhibition efficiencies, which increase with concentration. Their performance is attributed to the formation of a protective layer on the metal surface and the formation of inhibitor-complexes in solution. Despite some discrepancies between theoretical and experimental findings, these compounds are considered effective for corrosion protection (Errahmany et al., 2020).
Cytotoxicity and DNA Interaction
Quinazoline derivatives have been studied for their cytotoxic effects and interaction with DNA, particularly in the context of cancer research. One study on a specific quinazoline derivative highlighted its cytotoxicity on the human cancer cell line HeLa and its interaction with calf thymus DNA. The compound demonstrated potential as an anticancer drug based on its ability to induce morphological changes and necrosis in cancer cells without causing DNA damage under in vitro conditions (Ovádeková et al., 2005).
Synthesis and Biological Screening
Several studies focus on the synthesis and biological screening of quinazolinone derivatives for various applications. For instance, the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives has been reported, and these compounds have shown promising anticancer activities against certain cell lines (Nowak et al., 2014). Similarly, quinazolinone derivatives with structures like 2-butyl-3-[(2′-tetrazol-5-yl)biphen-4-yl)methyl]quinazolin-4(1H)-ones have been evaluated as antagonists for specific receptors, showing potential for medical applications (Laszlo et al., 1993).
Antioxidant and Glucosidase Inhibitory Activities
Research has been conducted on the synthesis of benzimidazole derivatives containing a morpholine skeleton, revealing in vitro antioxidant activities and glucosidase inhibitory potential. These findings suggest the therapeutic relevance of these compounds in managing oxidative stress and possibly in the treatment of diabetes-related complications (Özil et al., 2018).
Anticancer Activities and Method Optimization
The synthesis and characterization of novel quinazoline derivatives have been reported, with a focus on optimizing synthesis methods and evaluating anticancer activities. These studies often involve rational approaches and QSAR techniques to understand and enhance the potency of quinazoline derivatives as antitumor agents (Noolvi & Patel, 2013).
Antibacterial and Antifungal Activities
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Studies have reported the synthesis of novel compounds and their screening against various bacterial and fungal strains. Some compounds have shown significant activity, indicating their potential as antimicrobial agents (Panneerselvam et al., 2003).
特性
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-9-26-22(28)20-15-18(25-10-12-31-13-11-25)7-8-21(20)24-23(26)32-16-17-5-4-6-19(14-17)27(29)30/h4-8,14-15H,2-3,9-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLPHUSJSYKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine](/img/structure/B2833191.png)
![5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)
![1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2833199.png)
![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![3-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2833204.png)
![6-chloro-4-[4-(dimethylamino)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2833205.png)


![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)
